ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate
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Overview
Description
The compound “ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate” is a complex organic molecule. It contains a benzofuran moiety, a pyrrolidine ring (a five-membered ring containing nitrogen), and a benzenesulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The pyrrolidine ring and the benzofuran moiety are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The benzenesulfonyl group could act as a leaving group in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl group and the potential for hydrogen bonding could influence its solubility properties .Mechanism of Action
Target of Action
The compound ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate is likely to interact with a variety of biological targets due to the presence of the pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The presence of the pyrrolidine ring might influence these properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-3-30-23(27)21-20(17-7-4-5-9-19(17)31-21)24-22(26)18-8-6-14-25(18)32(28,29)16-12-10-15(2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQGLMPEQVHKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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